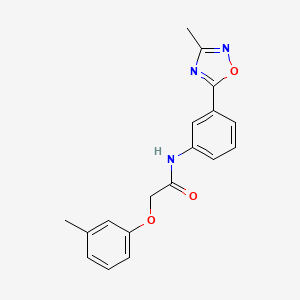
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as MOA-728, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives and has been synthesized through various methods.
Mecanismo De Acción
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR7, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. When N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide binds to the allosteric site of mGluR7, it enhances the receptor's affinity for glutamate, leading to the activation of the receptor. This activation results in the inhibition of presynaptic glutamate release, which reduces the excitatory synaptic transmission. The reduction of excitatory synaptic transmission is thought to be responsible for the anxiolytic and antidepressant effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide.
Biochemical and Physiological Effects
Studies have shown that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has anxiolytic and antidepressant effects in animal models. It has been reported to reduce anxiety-like behavior in mice subjected to the elevated plus maze test and the light-dark box test. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. These effects are thought to be mediated by the modulation of mGluR7 activity and the reduction of glutamate release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its specificity for mGluR7. This specificity allows researchers to selectively modulate the activity of mGluR7 without affecting other glutamate receptors. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in clinical research.
Direcciones Futuras
There are several future directions for the use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in research. One direction is to investigate its potential therapeutic applications in neurological disorders, such as anxiety, depression, and addiction. Another direction is to explore its effects on synaptic plasticity and learning and memory. Additionally, future studies could focus on improving its solubility and pharmacokinetics to enhance its in vivo efficacy. Overall, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential as a tool compound for investigating the role of mGluR7 in neurological disorders and synaptic plasticity.
Métodos De Síntesis
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been synthesized through various methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetyl chloride. Another method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-aminophenylboronic acid, followed by coupling with 2-(m-tolyloxy)acetic acid. Both methods have been reported to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in good to excellent yields.
Aplicaciones Científicas De Investigación
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to enhance the activity of mGluR7, leading to the inhibition of glutamate release and the reduction of excitatory synaptic transmission. This mechanism of action suggests that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide may have therapeutic potential in the treatment of various neurological disorders, such as anxiety, depression, and addiction.
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-8-16(9-12)23-11-17(22)20-15-7-4-6-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPRSKKONIKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


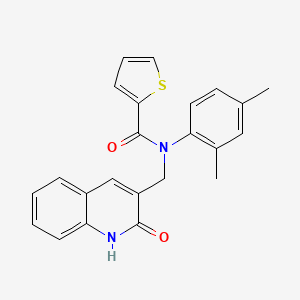
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
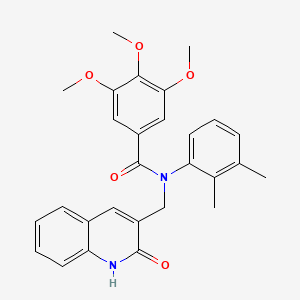


![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
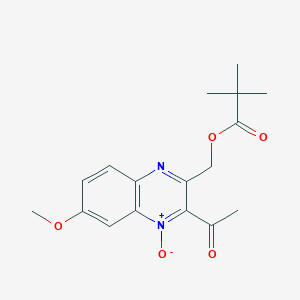
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
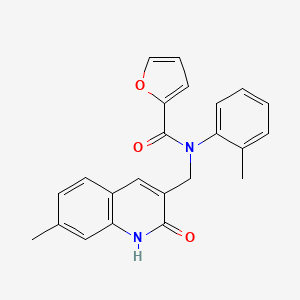
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
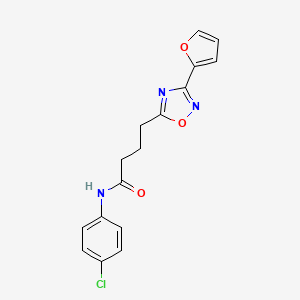
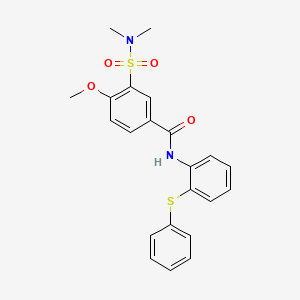
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)